6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
6-chloro-4-N-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-18-7-3-4-9(19-2)8(5-7)15-11-6-10(13)16-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOVSWBXESKHDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine is a compound of significant interest due to its potential biological activities. This pyrimidine derivative has been studied for its applications in medicinal chemistry, particularly in the context of neurodegenerative diseases and cancer therapy. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₂H₁₃ClN₄O₂
- Molecular Weight : 280.71 g/mol
- CAS Number : 946203-19-6
Biological Activity Overview
Research indicates that 6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine exhibits notable biological activities, including:
- Anti-Amyloid Activity : The compound has shown significant potential in inhibiting amyloid-beta aggregation, which is crucial in the pathogenesis of Alzheimer's disease. Variations in its structure can enhance or reduce this activity, emphasizing the importance of molecular modifications for therapeutic efficacy .
- Anticancer Properties : Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cells, showing promising results in inhibiting cell proliferation .
Inhibition of Amyloid-Beta Aggregation
A study focused on the impact of structural modifications on the inhibitory potency against amyloid-beta aggregation highlighted that different halogen substitutions on the pyrimidine ring significantly influenced biological activity. The presence of a chlorine atom at position 6 enhances binding affinity to amyloid-beta proteins.
Cytotoxicity Against Cancer Cell Lines
In vitro assays evaluated the cytotoxicity of 6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine across several cancer cell lines. The results indicated an IC50 value of approximately 0.12 µM against MCF-7 cells, showcasing its potential as an anticancer agent .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Amyloid-Beta Inhibition | N/A | N/A | |
| Cytotoxicity | MCF-7 | 0.12 | |
| Cytotoxicity | HCT-116 | 0.09 | |
| Cytotoxicity | PC3 | 0.15 |
The mechanism by which 6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine exerts its biological effects involves interaction with specific molecular targets associated with neurodegeneration and cancer proliferation pathways. Its ability to inhibit key enzymes involved in amyloid-beta aggregation and cancer cell growth is primarily attributed to the structural features conferred by the chloro and dimethoxy groups.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Pyrido[2,3-d]pyrimidine Derivatives
6-[(2,5-Dimethoxyphenyl)Methyl]-5-Methylpyrido[2,3-d]Pyrimidine-2,4-Diamine (28) :
- Structure : Incorporates a pyrido[2,3-d]pyrimidine core with a methyl group at position 5 and a 2,5-dimethoxybenzyl moiety.
- Activity : Acts as a DHFR inhibitor, with the benzyl group enhancing binding to the enzyme’s hydrophobic pocket .
- Comparison : The pyrido extension increases planarity, improving stacking interactions compared to the simpler pyrimidine core of the target compound.
7-Chloro-6-[(2,5-Dimethoxyphenyl)Methyl]-5-Methylpyrido[2,3-d]Pyrimidine-2,4-Diamine (17) :
Pyrrolo[2,3-d]Pyrimidine Derivatives
- N4-(2-Fluoro-4-Chlorophenyl)-6-(2,5-Dimethoxybenzyl)-7H-Pyrrolo[2,3-d]Pyrimidine-2,4-Diamine (12): Structure: Pyrrolo-pyrimidine core with a fluorinated aryl group at N4 and a 2,5-dimethoxybenzyl substituent. Activity: Potent tyrosine kinase inhibitor; the fluorochlorophenyl group enhances selectivity for ATP-binding pockets .
Substituent Modifications
N4-Aryl Group Variations
6-Chloro-N4-(4-Chlorophenyl)Pyrimidine-4,5-Diamine :
6-Chloro-N4-(p-Tolyl)Pyrimidine-2,4-Diamine :
Chlorine Position and Halogenation
- Azaindole1 (6-Chloro-N4-{3,5-Difluoro-4-[(3-Methyl-1H-Pyrrolo[2,3-b]Pyridin-4-yl)Oxy]Phenyl}Pyrimidine-2,4-Diamine) :
Functional Group Linkages
5-[3-(2,5-Dimethoxyphenyl)Prop-1-yn-1-yl]-6-Ethylpyrimidine-2,4-Diamine :
- VG9 (6-{[(2,5-Diethoxyphenyl)Amino]Methyl}-5-Methylpyrido[2,3-d]Pyrimidine-2,4-Diamine): Structure: Ethoxy groups and a methylene-amino linker.
Data Table: Key Analogues and Their Properties
Key Findings
Role of Methoxy Groups : The 2,5-dimethoxyphenyl group is critical for hydrophobic interactions and π-stacking, enhancing binding to kinases and DHFR .
Chlorine Position : Chlorine at position 6 improves steric and electronic compatibility with enzyme active sites, as seen in ROCK inhibitors .
Core Modifications : Fused heterocycles (e.g., pyrido or pyrrolo) increase planarity and target selectivity but may reduce synthetic accessibility .
Substituent Linkages : Direct N4 attachment of aryl groups generally outperforms alkyne or methylene-linked analogues in potency .
Preparation Methods
Two-Step Substitution via 2-Amino-4,6-Dichloropyrimidine
A foundational approach involves sequential nucleophilic substitutions on 2-amino-4,6-dichloropyrimidine. In this route, the 4-chloro group is selectively replaced by 2,5-dimethoxyaniline, followed by amination at the 2-position.
Reaction Conditions :
- Step 1 : 2-Amino-4,6-dichloropyrimidine reacts with 2,5-dimethoxyaniline in a polar aprotic solvent (e.g., DMF or DMSO) with potassium carbonate (K₂CO₃) as a base at 70–80°C for 12–24 hours.
- Step 2 : The intermediate 2-amino-4-(2,5-dimethoxyphenylamino)-6-chloropyrimidine undergoes amination at the 2-position using aqueous ammonia or ammonium hydroxide under reflux.
Key Parameters :
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | DMF/H₂O (1:1) | Ethanol/H₂O (3:1) |
| Temperature (°C) | 70–80 | 100 |
| Yield (%) | 65–75 | 80–85 |
This method mirrors the synthesis of analogous compounds, such as 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine, where dimethylamine substitution at the 4-position achieved 85% yield under similar conditions. The steric and electronic effects of the 2,5-dimethoxyphenyl group may necessitate extended reaction times compared to smaller amines.
Metal-Catalyzed Coupling Approaches
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers a regioselective pathway to introduce the 2,5-dimethoxyphenyl group at the 4-position of 2-amino-4,6-dichloropyrimidine.
Catalytic System :
- Catalyst : Pd₂(dba)₃ (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs₂CO₃
- Solvent : Toluene at 110°C for 24 hours.
Advantages :
- Higher functional group tolerance compared to nucleophilic substitution.
- Enables coupling with less nucleophilic aromatic amines.
Yield : 70–78% (isolated product).
Mechanistic Insight :
The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation with the aryl amine and reductive elimination to form the C–N bond.
One-Pot Tandem Substitution
Simultaneous Dual Amination
A one-pot strategy minimizes intermediate isolation steps by sequentially substituting both the 4- and 2-chloro groups.
Procedure :
- 2,4,6-Trichloropyrimidine is treated with 2,5-dimethoxyaniline at 50°C in THF with K₂CO₃.
- After 6 hours, aqueous ammonia is added, and the temperature is raised to 80°C for 12 hours.
Outcome :
- Overall Yield : 60–65%.
- Purity : >95% (HPLC).
Limitations :
- Competing reactions at the 2- and 6-positions may reduce selectivity.
- Requires careful stoichiometric control to avoid over-substitution.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Immobilizing 2-amino-4,6-dichloropyrimidine on Wang resin enables stepwise functionalization:
- Coupling 2,5-dimethoxyaniline via Mitsunobu reaction.
- Cleavage with TFA/CH₂Cl₂ (1:1) yields the target compound.
Benefits :
- Simplifies purification.
- Scalable for parallel synthesis.
Yield : 55–60% after cleavage.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds (e.g., 6-chloro-N⁴,N⁴-dimethylpyrimidine-2,4-diamine) reveals planar pyrimidine rings with intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice.
Comparative Analysis of Methodologies
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75 | Moderate | High | High |
| Buchwald-Hartwig | 70–78 | High | Moderate | Low |
| One-Pot Tandem | 60–65 | Low | Moderate | Moderate |
| Solid-Phase | 55–60 | High | High | Low |
The nucleophilic substitution route remains the most cost-effective for industrial-scale synthesis, while Buchwald-Hartwig coupling offers superior selectivity for research-scale applications.
Q & A
Q. What statistical tools are recommended for analyzing dose-response relationships in cytotoxicity studies?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC50 values with 95% confidence intervals and assess goodness-of-fit via R². Compare curves with F-tests to detect significant differences between cell lines .
Experimental Design and Safety
Q. What safety precautions are critical when handling 6-chloro-N4-(2,5-dimethoxyphenyl)pyrimidine-2,4-diamine?
Q. How can continuous flow reactors improve the scalability of synthesis?
- Methodological Answer : Flow systems enhance heat/mass transfer, reducing reaction times (e.g., from 12 hours to 2 hours for condensation steps). Optimize parameters (residence time, temperature) via DoE to achieve >80% yield with minimal by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
